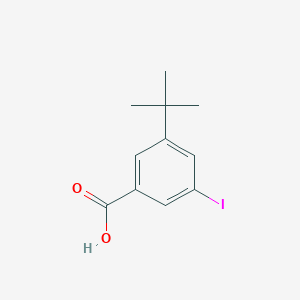
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
The compound "(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate" is a chiral molecule that is relevant in the synthesis of various pharmaceutical intermediates. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl carboxylate derivatives and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives often involves asymmetric approaches to ensure the chirality of the final product. For example, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves an overall yield of 49% . Similarly, the synthesis of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, another key intermediate for a Rho–Kinase inhibitor, is achieved through intramolecular cyclization starting from commercially available chiral aminopropanol . These methods suggest potential routes for synthesizing the compound of interest.
Molecular Structure Analysis
X-ray studies of tert-butyl carboxylate derivatives provide insights into their molecular structure. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate exhibits a 4-enol form with an axial orientation of the isobutyl side chain, and its reduction leads to a beta-hydroxylated delta-lactam with a cis configuration of hydroxy and isobutyl groups . This information is valuable for understanding the three-dimensional structure and stereochemistry of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carboxylate derivatives is highlighted in various reactions. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates undergo parallel kinetic resolution to afford cispentacin derivatives with high diastereomeric excess (de) and enantiomeric excess (ee) . Additionally, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be transformed into trans isomers through the Mitsunobu reaction . These reactions demonstrate the versatility of tert-butyl carboxylate derivatives in stereoselective synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. Strong O-H...O=C hydrogen bonds lead to specific molecular packing in crystals, as observed in the crystal structures of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form . These properties are crucial for the stability and reactivity of the compounds and can be used to predict the behavior of "this compound" in various environments.
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives : This compound is used in synthesizing diverse piperidine derivatives, which are important in various chemical syntheses. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can react with BuLi and protected alcohols to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These react further to yield N-Boc piperidine derivatives fused with oxygen heterocycles, displaying high stereoselectivity (Moskalenko & Boev, 2014).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors : It serves as an important intermediate in the synthesis of protein tyrosine kinase inhibitors, such as CP-690550. An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been developed, highlighting its significance in pharmaceutical chemistry (Chen Xin-zhi, 2011).
Stereochemical Studies : The compound is also valuable for stereochemical studies. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been used to study stereoselective syntheses, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
- oxoimidazolidine-1-carboxylate, prepared from L-alanine, have been used as chiral auxiliaries in peptide synthesis. This demonstrates their role in producing enantiomerically pure compounds, a crucial aspect of medicinal chemistry and drug synthesis (Studer, Hintermann, & Seebach, 1995).
Key Intermediate in Kinase Inhibitor Synthesis : (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate derivatives like CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine have been used in synthesizing CP-690550, a potent protein kinase inhibitor. The synthesis route is noted for its mild conditions and high yields, suggesting potential industrial applications (Hao et al., 2011).
Crystallographic Studies : X-ray crystallographic studies of derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate have provided insights into molecular packing and hydrogen bonding in crystal structures. This is important for understanding the physical and chemical properties of these compounds (Didierjean et al., 2004).
Applications in Organic Synthesis : The compound and its derivatives have been used in various organic synthesis procedures, like the hydroformylation of oxazoline derivatives, indicating its versatility in synthetic organic chemistry (Kollár & Sándor, 1993).
- characterized using various spectroscopic methods, highlighting their potential for further chemical analysis and applications (Çolak et al., 2021).
Involvement in Diels-Alder Reactions : The compound has been used in the preparation and Diels-Alder reaction of a 2-amido substituted furan, demonstrating its role in facilitating complex organic reactions that are foundational in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).
Dynamic Kinetic Resolution : Its derivatives have been employed in dynamic kinetic resolutions, an important process in producing enantiomerically pure compounds. This demonstrates its utility in stereoselective synthesis, an essential aspect in the creation of pharmaceuticals (Kubo et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648732 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790667-43-5 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

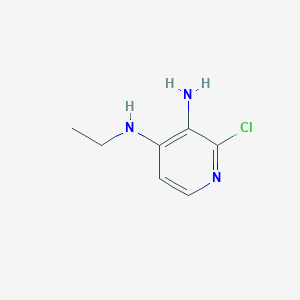
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)
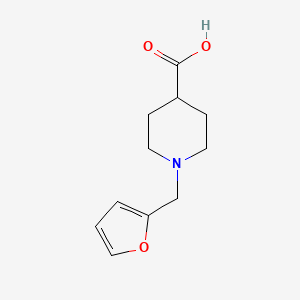
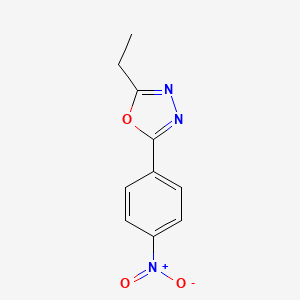

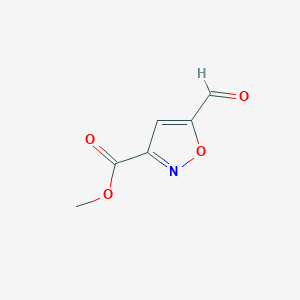
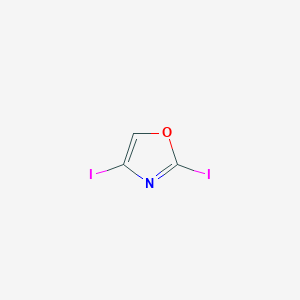
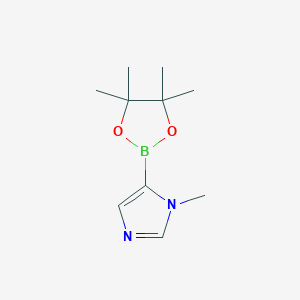
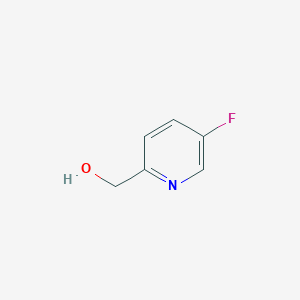
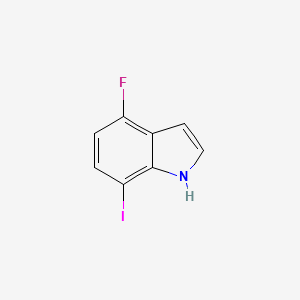
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
